molecular formula C9H6FNO2 B1354305 7-fluoro-1H-indole-6-carboxylic Acid CAS No. 908600-75-9

7-fluoro-1H-indole-6-carboxylic Acid

Cat. No.: B1354305
CAS No.: 908600-75-9
M. Wt: 179.15 g/mol
InChI Key: LJUIVYSSKFZMBU-UHFFFAOYSA-N
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Description

7-fluoro-1H-indole-6-carboxylic acid is a fluorinated derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with pharmacological importance

Biochemical Analysis

Biochemical Properties

7-fluoro-1H-indole-6-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in metabolic pathways . These interactions are crucial for understanding the compound’s potential therapeutic applications and its role in modulating biochemical processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that indole derivatives can impact the expression of genes involved in cell proliferation, apoptosis, and differentiation . Additionally, this compound may alter cellular metabolism by affecting key metabolic enzymes and pathways, leading to changes in cellular energy production and utilization.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to various biochemical effects. The compound can bind to enzymes and proteins, inhibiting or activating their activity. For example, indole derivatives have been shown to inhibit enzymes involved in the synthesis of nucleic acids and proteins . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can degrade over time, leading to a decrease in their biological activity . Additionally, long-term exposure to this compound may result in changes in cellular function, including alterations in cell proliferation, apoptosis, and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, this compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Understanding the dosage effects of this compound is crucial for determining its therapeutic window and potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . Additionally, this compound may affect metabolic flux and metabolite levels, influencing cellular energy production and utilization.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its biological effects. The compound can be transported by specific transporters and binding proteins, influencing its localization and accumulation within cells . Additionally, this compound may affect the distribution of other biomolecules, leading to changes in cellular function and metabolism.

Subcellular Localization

The subcellular localization of this compound is important for understanding its activity and function. The compound may be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the lithiation of a suitable indole precursor followed by fluorination and subsequent carboxylation . The reaction conditions often involve the use of strong bases like lithium diisopropylamide (LDA) and fluorinating agents such as Selectfluor .

Industrial Production Methods

Industrial production methods for 7-fluoro-1H-indole-6-carboxylic acid are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

7-fluoro-1H-indole-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2,3-diones, while substitution reactions can yield various alkylated or arylated indole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-fluoro-1H-indole-6-carboxylic acid is unique due to the specific positioning of the fluorine and carboxylic acid groups, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom at the 7th position can enhance the compound’s stability and lipophilicity, making it a valuable scaffold for drug development .

Properties

IUPAC Name

7-fluoro-1H-indole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c10-7-6(9(12)13)2-1-5-3-4-11-8(5)7/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUIVYSSKFZMBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=CN2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10470795
Record name 7-fluoro-1H-indole-6-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908600-75-9
Record name 7-Fluoro-1H-indole-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=908600-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-fluoro-1H-indole-6-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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